molecular formula C16H17N7OS3 B13343259 (S)-1-(4-Methylthiazol-2-yl)-1-(5-((1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-3-yl)amino)-1,3,4-thiadiazol-2-yl)ethan-1-ol

(S)-1-(4-Methylthiazol-2-yl)-1-(5-((1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-3-yl)amino)-1,3,4-thiadiazol-2-yl)ethan-1-ol

Cat. No.: B13343259
M. Wt: 419.6 g/mol
InChI Key: RPXZUCOCEKQSRG-INIZCTEOSA-N
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Description

This compound is a chiral, heterocyclic molecule featuring a thiazole ring, a pyrazole moiety, and a 1,3,4-thiadiazole group. Its structural complexity—including methyl substituents on both thiazole rings and a thiadiazole-linked amino group—may influence solubility, stability, and target binding affinity.

Properties

Molecular Formula

C16H17N7OS3

Molecular Weight

419.6 g/mol

IUPAC Name

(1S)-1-(4-methyl-1,3-thiazol-2-yl)-1-[5-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-yl]amino]-1,3,4-thiadiazol-2-yl]ethanol

InChI

InChI=1S/C16H17N7OS3/c1-9-7-26-13(17-9)16(3,24)14-20-21-15(27-14)19-12-4-5-23(22-12)6-11-8-25-10(2)18-11/h4-5,7-8,24H,6H2,1-3H3,(H,19,21,22)/t16-/m0/s1

InChI Key

RPXZUCOCEKQSRG-INIZCTEOSA-N

Isomeric SMILES

CC1=CSC(=N1)[C@@](C)(C2=NN=C(S2)NC3=NN(C=C3)CC4=CSC(=N4)C)O

Canonical SMILES

CC1=CSC(=N1)C(C)(C2=NN=C(S2)NC3=NN(C=C3)CC4=CSC(=N4)C)O

Origin of Product

United States

Biological Activity

The compound (S)-1-(4-Methylthiazol-2-yl)-1-(5-((1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-3-yl)amino)-1,3,4-thiadiazol-2-yl)ethan-1-ol is a complex molecule with significant potential in medicinal chemistry, particularly in the fields of oncology and parasitology. This article reviews its biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound features multiple heterocycles, including thiazole and thiadiazole rings, which are known for their biological activities. The presence of methyl groups and the pyrazole moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and thiadiazole derivatives. For instance, compounds similar to (S)-1-(4-Methylthiazol-2-yl)-1-(5-(...)) have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2aMDA-MB-23115.0
2bHeLa12.5
2cA549 (Lung)18.0

These studies indicate that derivatives of this compound can inhibit cell viability in a concentration-dependent manner, suggesting a mechanism involving apoptosis induction.

Antiparasitic Activity

The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. In cellular models, derivatives showed promising trypanocidal effects:

DerivativeActivity TypeIC50 (µM)Reference
1cAmastigotes21.71 ± 2.94
2kTrypomastigotes53.03 ± 4.44

The mechanisms observed include disruption of the parasite's flagellum and significant reduction in parasite load in infected tissues.

The biological activity of (S)-1-(4-Methylthiazol-2-yl)-1-(5-(...)) can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.
  • Antiparasitic Effects : It disrupts cellular integrity and function in Trypanosoma cruzi, leading to cell death.
  • Cytotoxicity : The compound exhibits low cytotoxicity in mammalian cells, indicating a favorable therapeutic window.

Study on Anticancer Properties

In a study conducted by Selvam et al., various thiazole derivatives were synthesized and tested against breast cancer cells (MDA-MB-231). The results indicated that compounds with structural similarities to (S)-1-(4-Methylthiazol-2-yl)-... exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting anti-inflammatory properties alongside anticancer activity .

Study on Antiparasitic Activity

Another recent investigation focused on pyrazole-thiadiazole derivatives, revealing that certain compounds significantly reduced parasite load in Trypanosoma cruzi models while maintaining low toxicity levels in host cells . This study supports the potential for developing these compounds as therapeutic agents against Chagas disease.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its multi-heterocyclic architecture. Key comparisons include:

  • Thiazole Derivatives : Simpler analogs like 2-methylthiazole-4-carboxamide lack the pyrazole-thiadiazole linkage, reducing steric complexity and hydrogen-bonding capacity .
  • Pyrazole-Thiadiazole Hybrids: Compounds such as 5-(3,5-diarylpyrazol-1-yl)-1,3,4-thiadiazoles (e.g., from ) share the thiadiazole core but lack the chiral ethanol moiety and methylthiazolyl substituents .
  • Chiral Ethanol Derivatives: Enantiomers like (R)-configured analogs may exhibit divergent biological activities due to stereochemical preferences in target binding.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound (S-enantiomer) ~450 2.1 Thiazole, Pyrazole, Thiadiazole, Ethanol
5-(3,5-Diarylpyrazol-1-yl)-thiadiazole ~320 3.5 Thiadiazole, Pyrazole
2-Methylthiazole-4-carboxamide ~140 0.8 Thiazole, Amide

Research Findings and Limitations

  • Synthesis Challenges: The compound’s stereochemistry and multi-heterocyclic structure likely require advanced purification techniques (e.g., chiral chromatography), unlike simpler analogs synthesized via ethanol reflux .
  • Activity Predictions : Methyl groups on thiazole rings may improve lipophilicity and membrane permeability compared to unsubstituted analogs.
  • Gaps in Evidence: No direct data on the target compound’s pharmacokinetics or toxicity exists in the provided materials; further in vitro studies are needed.

Q & A

(Basic) What synthetic methodologies are recommended for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives. For example, reacting thiosemicarbazide with phenacyl cyanide in ethanol under reflux forms thiadiazole intermediates . Catalytic methods using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C also facilitate efficient coupling with pyrazole-thiazole precursors, as demonstrated in analogous heterocyclic systems .

(Advanced) How should researchers address conflicting NMR data when assigning stereochemistry at the chiral ethanol center?

Conflicting NMR data may arise from dynamic rotational isomerism or solvent effects. To resolve this:

  • Use variable-temperature NMR (VT-NMR) to observe coalescence points.
  • Apply chiral derivatizing agents (e.g., Mosher’s acid chloride) to generate diastereomers with distinct splitting patterns .
  • Validate with X-ray crystallography , as employed in structurally related pyrazole-thiadiazole hybrids for definitive stereochemical assignment .

(Basic) What spectroscopic techniques are critical for confirming the structure of this compound?

  • Multi-nuclear NMR (¹H, ¹³C, DEPT-135) : Distinguishes thiazole C-H (δ 7.2–8.5 ppm) and pyrazole NH (δ 10–12 ppm).
  • IR spectroscopy : Confirms functional groups (e.g., OH stretch at 3200–3400 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy.
  • HPLC with chiral columns : Ensures enantiopurity (>98% ee) .

(Advanced) What strategies optimize regioselectivity in the coupling of pyrazole-amine to the thiadiazole ring?

  • Pre-activate the thiadiazole’s C-5 position with electron-withdrawing groups (e.g., nitro) to direct nucleophilic attack.
  • Use Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) to enhance yields (>85%) in analogous systems .
  • Monitor reaction progress via LC-MS every 30 minutes to prevent over-alkylation .

(Basic) What purification methods are effective for isolating this compound from by-products?

  • Gradient silica gel chromatography (hexane/EtOAc 8:2 to 1:1) separates polar by-products.
  • Recrystallization from ethanol/water (9:1) at −20°C improves purity (>99% by HPLC).
  • For persistent impurities, preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) achieves baseline separation .

(Advanced) How can computational methods aid in predicting the biological target interactions of this compound?

  • Molecular docking (AutoDock Vina) : Predicts binding modes against homology-modeled kinases (e.g., JAK2).
  • MD simulations (AMBER) : Assesses ligand-receptor complex stability over 100 ns, with MM-PBSA calculations quantifying binding free energies.
  • Validate predictions with SPR assays (KD < 100 nM) and cellular kinase inhibition profiling (IC₅₀ determination) .

(Basic) What reaction conditions are optimal for forming the pyrazole-thiazole linkage?

  • Use heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for 1 hour.
  • Monitor completion via TLC (silica gel 60 F₂₅₄, hexane/EtOAc 1:1) and isolate products by recrystallization .

(Advanced) How can researchers mitigate decomposition during prolonged storage of this compound?

  • Store under argon atmosphere at −20°C in amber vials.
  • Add stabilizers (e.g., 0.1% BHT) to ethanol solutions.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

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